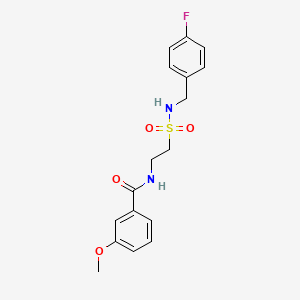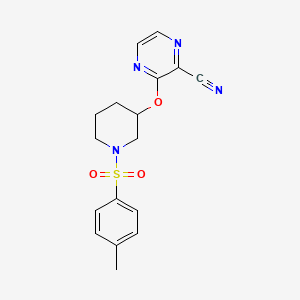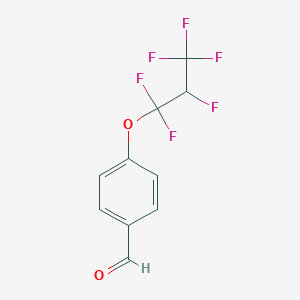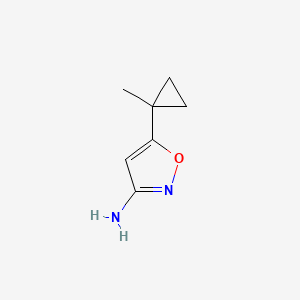
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide, also known as Compound X, is a novel small molecule that has been studied extensively in recent years for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
Automated Radiochemical Synthesis
The study by Kiesewetter et al. (2011) discusses the automated radiochemical synthesis of a thiol reactive synthon for radiofluorination of peptides and proteins. This method could potentially be adapted for the synthesis and labeling of "N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide", providing a pathway for its use in biological studies or as a diagnostic tool.
Antimicrobial Activity
Research by Krátký et al. (2012) explores the antimicrobial activity of sulfonamides containing specific scaffolds. While the study focuses on different sulfonamide derivatives, it underscores the potential of sulfonamide-based compounds, like "this compound", in developing new antimicrobial agents.
Synthesis and Application in Carbohydrate Chemistry
The work by Spjut et al. (2010) on the synthesis and application of a protected glycosyl donor highlights the utility of fluorophenylsulfonyl groups in organic synthesis. This approach could inform strategies for the functionalization or derivatization of "this compound" in the context of carbohydrate chemistry or the creation of novel glycoconjugates.
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) describe the development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes, utilizing sulfonated side-chain grafting units. This research Kim et al. (2008) could provide a framework for exploring "this compound" in materials science, particularly in the fabrication of advanced membrane materials for fuel cell applications or other technologies requiring sulfonated polymers.
Eigenschaften
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-24-16-4-2-3-14(11-16)17(21)19-9-10-25(22,23)20-12-13-5-7-15(18)8-6-13/h2-8,11,20H,9-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNSYBQUZAWFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2764089.png)


![1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde](/img/structure/B2764094.png)
![3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2764098.png)
![4-(4-chlorophenyl)-3-(methylsulfanyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole](/img/structure/B2764099.png)

![Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2764102.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764105.png)
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2764107.png)


![(E)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2764112.png)